Ethyl 3-coumarincarboxylate

Description

The exact mass of the compound Ethyl coumarin-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-coumarincarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-coumarincarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

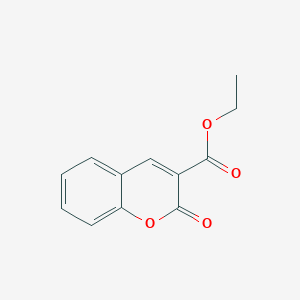

IUPAC Name |

ethyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHPEMKBJGUYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171594 | |

| Record name | Ethylcoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-76-0 | |

| Record name | 3-Carbethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylcoumarin-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1846-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylcoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Coumarin-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLCOUMARIN-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27EAZ97E5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Coumarincarboxylate: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-coumarincarboxylate, also known as ethyl 2-oxo-2H-chromene-3-carboxylate, is a versatile heterocyclic compound that holds a significant position in organic synthesis and medicinal chemistry.[1] As a derivative of coumarin (B35378), a naturally occurring benzopyrone, it serves as a crucial scaffold for the synthesis of a wide array of biologically active molecules.[1][2] Its unique structural features allow for diverse chemical modifications, leading to compounds with applications ranging from pharmaceuticals to fragrances.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of ethyl 3-coumarincarboxylate, including its physicochemical characteristics, spectral data, synthesis protocols, and key chemical reactions.

Core Properties of Ethyl 3-Coumarincarboxylate

The fundamental physical and chemical properties of ethyl 3-coumarincarboxylate are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₄ | [4][5] |

| Molecular Weight | 218.21 g/mol | [6][7] |

| Appearance | White to off-white solid/powder/crystal | [8] |

| Melting Point | 92-94 °C | [4][9] |

| Boiling Point | 278.88 °C (rough estimate) | [4] |

| Density | 1.1096 g/cm³ (rough estimate) | [4] |

| Solubility | Insoluble in water. | [7] |

| CAS Number | 1846-76-0 | [5] |

Spectral Properties

| Spectral Data | Key Features | Reference(s) |

| UV-Vis (in CH₂Cl₂) | λmax: 334 nm | [4] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.41-1.45 (t, 3H, CH₃), 4.41-4.46 (q, 2H, OCH₂), 7.34-7.39 (m, 2H, ArH), 7.63-7.69 (m, 2H, ArH), 8.56 (s, 1H, C-4 H) | [10][11] |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.2, 62.0, 116.8, 117.9, 118.3, 124.9, 129.5, 134.4, 148.7, 155.2, 156.8, 163.1 | [11] |

| IR (KBr, cm⁻¹) | 3061, 2977, 2916 (C-H), 1767 (C=O, lactone), 1731 (C=O, ester), 1609 (C=C) | [5][11][12] |

| Mass Spectrum (EI) | m/z 218 (M+), 173, 146 | [13] |

Synthesis of Ethyl 3-Coumarincarboxylate

The most common and efficient method for the synthesis of ethyl 3-coumarincarboxylate is the Knoevenagel condensation.[1][3][14] This reaction involves the condensation of salicylaldehyde (B1680747) with diethyl malonate in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize ethyl 2-oxo-2H-chromene-3-carboxylate.

Materials:

-

Salicylaldehyde

-

Diethyl malonate

-

Glacial acetic acid

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A 250 mL round-bottom flask is charged with salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), and toluene (70 mL).[15]

-

A catalytic amount of piperidine (0.5 mL) and one drop of glacial acetic acid are added to the mixture.[15]

-

The flask is connected to a reflux condenser equipped with a Dean-Stark apparatus to remove the water and ethanol generated during the reaction.[15]

-

The reaction mixture is heated under reflux for approximately one hour.[15]

-

After the reaction is complete, the toluene is removed by simple distillation.[15]

-

The residue is cooled in an ice bath to induce precipitation.[15]

-

The resulting solid precipitate is collected by filtration and can be further purified by recrystallization from ethanol.[15][16]

Expected Yield: 84%[15] Melting Point of Product: 92-93 °C[15]

Figure 1: Synthesis of Ethyl 3-Coumarincarboxylate via Knoevenagel Condensation.

Chemical Reactivity and Applications

Ethyl 3-coumarincarboxylate exhibits reactivity at both the coumarin ring system and the ester functional group, making it a valuable intermediate in organic synthesis.[1]

Reactions of the Coumarin Ring

-

Ring Cleavage: The coumarin ring can be opened by reaction with strong nucleophiles. For instance, treatment with amines in a 1:4 molar ratio leads to ring cleavage, yielding salicylaldehyde and ammonium (B1175870) salts.[1][17] Reaction with hydrazine (B178648) hydrate (B1144303) can also lead to ring opening and the formation of salicylaldehyde azine.[16]

-

Cycloaddition Reactions: The 3,4-double bond of the coumarin ring can participate in cycloaddition reactions. For example, it reacts with ethyl diazoacetate to form a tetrahydrocyclopropa[c]chromene derivative.[1][17] It also undergoes Diels-Alder reactions with various dienes.[17]

Reactions of the Ester Group

-

Amidation: The ethyl ester group can be readily converted to a variety of amides by reacting with primary amines.[1] This reaction is fundamental for the synthesis of coumarin-3-carboxamides, which are known to possess a range of biological activities, including antimicrobial and anticancer properties.[1][2][18]

-

Hydrolysis: The ester can be hydrolyzed to the corresponding coumarin-3-carboxylic acid. This carboxylic acid derivative is also a key intermediate for further functionalization.[19]

Figure 2: Key Reactive Pathways of Ethyl 3-Coumarincarboxylate.

Biological Significance and Drug Development

Coumarin derivatives are well-established as a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][18] Ethyl 3-coumarincarboxylate serves as a pivotal starting material for the synthesis of novel coumarin-based therapeutic agents.[1][20] For example, the synthesis of coumarin-3-carboxamide derivatives has been shown to yield compounds with potent anticancer activity against various cell lines.[2][18] The ability to easily modify the structure of ethyl 3-coumarincarboxylate allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Ethyl 3-coumarincarboxylate is a cornerstone building block in the synthesis of functionalized coumarin derivatives. Its well-defined physicochemical and spectral properties, coupled with its straightforward synthesis and versatile reactivity, make it an indispensable tool for researchers in organic and medicinal chemistry. The continued exploration of the chemical space accessible from this precursor holds significant promise for the development of new therapeutic agents and other valuable chemical entities.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ETHYL 3-COUMARINCARBOXYLATE [chembk.com]

- 5. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 6. Synthesis routes of Ethyl 3-coumarincarboxylate [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [guidechem.com]

- 10. chegg.com [chegg.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) IR Spectrum [chemicalbook.com]

- 13. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. mdpi.com [mdpi.com]

- 16. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties | Semantic Scholar [semanticscholar.org]

- 20. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

Ethyl 2-oxo-2H-chromene-3-carboxylate, a prominent member of the coumarin (B35378) family, serves as a crucial scaffold in medicinal chemistry and materials science due to its diverse biological and photophysical properties. This guide provides a comprehensive overview of the principal synthetic routes for its preparation, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate primarily relies on condensation reactions that form the characteristic benzopyran-2-one core. The most prevalent and effective methods include the Knoevenagel condensation, the Pechmann condensation, and to a lesser extent, the Perkin and Reformatsky reactions.

1. Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylate.[1][2] This reaction involves the condensation of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst.[1][3]

The general workflow for the Knoevenagel condensation is depicted below:

Caption: General experimental workflow for the Knoevenagel condensation.

A variety of catalysts can be employed to facilitate this reaction, with piperidine (B6355638) being a classic choice.[2][4] The reaction mechanism involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the carbonyl group of salicylaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final product.

2. Pechmann Condensation

The Pechmann condensation offers an alternative route to coumarin-3-carboxylates, starting from a phenol (B47542) and a β-ketoester under acidic conditions.[5][6] While traditionally used for a broader range of coumarins, it can be adapted for the synthesis of the target molecule. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring.[5]

The signaling pathway for the Pechmann condensation is illustrated below:

Caption: Signaling pathway of the Pechmann condensation for coumarin synthesis.

Various acid catalysts can be used, including sulfuric acid, trifluoroacetic acid, and Lewis acids like zirconium tetrachloride.[6] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of ethyl 2-oxo-2H-chromene-3-carboxylate, providing a comparative overview of different methodologies.

| Synthesis Method | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Knoevenagel | Salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid | Toluene (B28343) | 1 h | Reflux | 84 | [4] |

| Knoevenagel | 3-Ethoxysalicylaldehyde (B1293910), Diethyl malonate | Piperidine | Ethanol (B145695) | 3 h | Room Temp. | - | [7] |

| Knoevenagel | o-Vanillin, Diethyl malonate | Piperidine acetate (B1210297), Li₂SO₄ | - | 15 min | 50 °C (ultrasound) | 96 | [8][9] |

| Knoevenagel | Salicylaldehyde, Diethyl malonate | - | Water | 8 h | Reflux | 45 | [10] |

Experimental Protocols

Knoevenagel Condensation using Piperidine Catalyst [4]

-

Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a Dean-Stark apparatus to facilitate the removal of water.

-

Reactant Charging: The flask is charged with salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), piperidine (0.5 mL), a drop of glacial acetic acid, and toluene (70 mL).

-

Reaction: The reaction mixture is heated to reflux for approximately one hour. During this period, the water and alcohol generated as byproducts are collected and periodically removed via the Dean-Stark trap.

-

Solvent Removal: After the reaction is complete, the toluene is removed by simple distillation.

-

Product Isolation: The residue remaining in the flask is transferred to a beaker and cooled in an ice bath to induce precipitation.

-

Purification: The resulting precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol. The reported yield of ethyl 2-oxo-2H-chromene-3-carboxylate is 84% (922.6 mg), with a melting point of 92–93 °C.[4]

Knoevenagel Condensation of a Substituted Salicylaldehyde [7]

-

Reactant Preparation: A mixture of 3-ethoxysalicylaldehyde (2 g, 11.48 mmol) and diethyl malonate (1.83 g, 11.48 mmol) is dissolved in ethanol (25 mL).

-

Catalyst Addition: A catalytic amount of piperidine is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for 3 hours.

-

Work-up: The mixture is acidified with dilute hydrochloric acid to neutralize the piperidine.

-

Product Isolation: The resulting solid is filtered and washed with water.

-

Purification: The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (8:2 v/v) as the eluent. The final product can be recrystallized from methanol.

Concluding Remarks

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate is well-established, with the Knoevenagel condensation being a particularly efficient and high-yielding method. The choice of catalyst and reaction conditions can be tailored to optimize the synthesis based on the available starting materials and desired scale. For drug development professionals, the versatility of these synthetic routes allows for the generation of a wide array of substituted coumarin derivatives for biological screening and lead optimization. Further research into greener and more atom-economical synthetic methodologies continues to be an active area of investigation.

References

- 1. books.rsc.org [books.rsc.org]

- 2. acgpubs.org [acgpubs.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. article.sapub.org [article.sapub.org]

- 9. sapub.org [sapub.org]

- 10. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to Coumarin Synthesis via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

The coumarin (B35378) scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide array of biological activities and unique photochemical properties.[1][2] Among the various synthetic routes, the Knoevenagel condensation offers a versatile and efficient method for constructing the 2H-1-benzopyran-2-one core.[3][4] This guide provides an in-depth technical overview of the Knoevenagel condensation for coumarin synthesis, focusing on reaction mechanisms, experimental protocols, and data-driven optimization strategies.

Core Reaction Mechanism

The synthesis of coumarins via Knoevenagel condensation is fundamentally a two-step process. It begins with the base-catalyzed condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate).[5][6] This is followed by an intramolecular cyclization, specifically a transesterification, to form the characteristic lactone ring of the coumarin system.[1][5]

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, which facilitates the deprotonation of the active methylene compound to form a stabilized enolate.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The subsequent intermediate undergoes dehydration to yield a substituted styrene (B11656) intermediate, which rapidly cyclizes to the final coumarin product.[5]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review (2014) | Rajesh H. Vekariya [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

An In-Depth Technical Guide to the Pechmann Condensation for Coumarin Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Pechmann condensation, a cornerstone reaction in synthetic organic chemistry for the formation of coumarins and their derivatives. Coumarins are a significant class of benzopyrone heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in drug development, as well as in fragrances, agrochemicals, and dyes. This document details the core reaction mechanism, presents quantitative data for various catalytic systems, and provides detailed experimental protocols for the synthesis of a key coumarin (B35378) derivative.

The Core Mechanism of Pechmann Condensation

The Pechmann condensation is an acid-catalyzed reaction that synthesizes coumarins from a phenol (B47542) and a β-keto ester.[1] The process is initiated by either a Brønsted or Lewis acid, which is crucial for both the initial transesterification and the subsequent cyclization and dehydration steps.[2]

The most widely accepted mechanism proceeds through three primary stages:

-

Transesterification: The reaction commences with the protonation of the carbonyl group of the β-keto ester by the acid catalyst. This activation facilitates the nucleophilic attack of the phenolic hydroxyl group on the ester carbonyl. This step results in the formation of a new ester linkage with the phenol and the elimination of the original alcohol (e.g., ethanol (B145695) from ethyl acetoacetate).[1][2]

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The keto-carbonyl group of the newly formed intermediate is then protonated, activating it for an intramolecular electrophilic attack on the electron-rich phenol ring. This cyclization step, which is a form of Friedel-Crafts acylation, forms the new heterocyclic ring characteristic of the coumarin scaffold.[2]

-

Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic α,β-unsaturated lactone structure of the coumarin derivative.[2]

An alternative mechanistic pathway has also been proposed and, in some cases, supported by NMR evidence. This alternative route suggests an initial electrophilic aromatic substitution reaction, followed by transesterification and subsequent dehydration. The favorability of one pathway over the other may be influenced by the specific reactants and reaction conditions.

Below is a graphical representation of the generally accepted Pechmann condensation mechanism.

References

Physical and chemical properties of ethyl 3-coumarincarboxylate.

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Coumarincarboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical entities is paramount. Ethyl 3-coumarincarboxylate, a member of the coumarin (B35378) family, is a significant scaffold in organic synthesis and medicinal chemistry.[1][2] This document provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

Ethyl 3-coumarincarboxylate is a white to pale cream or slightly yellow crystalline powder.[3][4][5] It is stable under normal conditions and is not known to undergo hazardous polymerization.[3] While generally considered an irritant, it is primarily used in laboratory settings for chemical synthesis.[4][6] The compound has low water solubility but is soluble in solvents like Dimethyl Sulfoxide (DMSO).[3][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Ethyl 3-Coumarincarboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₄ | [4][5] |

| Molecular Weight | 218.21 g/mol | [4] |

| Melting Point | 92-95 °C | [3][6][9] |

| Boiling Point | 378 °C at 760 mmHg | |

| 278.88 °C (rough estimate) | [4][6] | |

| Density | 1.289 g/cm³ | [10] |

| 1.1096 g/cm³ (rough estimate) | [4][6] | |

| Appearance | White to pale cream, crystalline powder | [4][5] |

| Solubility | Insoluble in water; Soluble in DMSO | [4][7][8] |

| UV max (λmax) | 334 nm (in CH₂Cl₂) | [4][6] |

| Vapor Pressure | 6.48 x 10⁻⁶ mmHg at 25 °C | [6] |

| Flash Point | 195.6 °C | [6][10] |

| Refractive Index | 1.567 | [10] |

Experimental Protocols

The synthesis and characterization of ethyl 3-coumarincarboxylate involve standard organic chemistry techniques. The most common synthetic route is the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing coumarin-3-carboxylates.[1][11]

Principle: This reaction involves the condensation of a salicylaldehyde (B1680747) (or a substituted derivative) with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base as a catalyst.[1][12]

Detailed Methodology:

-

Reactant Preparation: To a 50 mL round-bottom flask, add 3-methoxysalicylaldehyde (0.8 g, 5.26 mmol), diethyl malonate (0.93 g, 5.8 mmol), triethylamine (B128534) (0.5 mL, 3.6 mmol), and absolute ethanol (B145695) (5 mL).[12] Note: Salicylaldehyde and other bases like piperidine (B6355638) can also be used.[1]

-

Reaction: The mixture is heated under reflux for approximately one hour.[12]

-

Work-up and Isolation: After the reflux period, the reaction mixture is allowed to cool to room temperature.[12] Subsequently, about 15 mL of water is added to the flask to precipitate the product.[12]

-

Purification: The flask is cooled further (e.g., in a refrigerator for up to 2 days) to ensure complete precipitation.[12] The resulting solid product is collected via vacuum filtration.[12] The purity can be assessed by melting point determination and chromatographic techniques like TLC.[13]

Spectroscopic Characterization

The structure of the synthesized ethyl 3-coumarincarboxylate is confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. In a solvent like CDCl₃, characteristic peaks for a substituted ethyl 8-methoxycoumarin-3-carboxylate include a singlet for the proton at the C4 position (δ 8.49), a multiplet for the aromatic protons (δ 7.02-7.36), a quartet for the methylene protons (-OCH₂) of the ethyl group (δ 4.42), a singlet for the methoxy (B1213986) protons (-OCH₃) (δ 3.97), and a triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.40).[12]

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. For ethyl 2-oxo-2H-chromene-3-carboxylate, characteristic peaks appear at δ 14.2 (-CH₃), 62.0 (-OCH₂), and within the range of δ 116.8-163.1 for the aromatic and carbonyl carbons.[14]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorption bands for ethyl 3-coumarincarboxylate include strong peaks corresponding to the C=O stretching of the lactone and the ester groups (around 1767 cm⁻¹), as well as C=C stretching from the aromatic ring (around 1609 cm⁻¹).[14][15]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For ethyl 3-coumarincarboxylate, the mass spectrum shows a molecular ion peak [M+1]⁺ at m/z 219.1.[14] A prominent base peak is often observed at m/z 173.2, corresponding to the loss of the ethoxy group (-OCH₂CH₃).[14]

Chemical Reactivity and Pathways

Ethyl 3-coumarincarboxylate serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical properties are defined by the reactivity of both the coumarin ring system and the ethyl ester group.[1][16] Reactions can include cycloadditions, reductions, and reactions with various nucleophiles like amines and Grignard reagents.[1][16]

Synthesis Workflow Diagram

The following diagram illustrates the Knoevenagel condensation reaction for the synthesis of Ethyl 3-Coumarincarboxylate.

Caption: Knoevenagel condensation for Ethyl 3-Coumarincarboxylate synthesis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. [PDF] Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties | Semantic Scholar [semanticscholar.org]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. ETHYL COUMARIN-3-CARBOXYLATE CAS#: 1846-76-0 [m.chemicalbook.com]

- 5. Ethyl coumarin-3-carboxylate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. ETHYL 3-COUMARINCARBOXYLATE [chembk.com]

- 7. selleckchem.com [selleckchem.com]

- 8. fishersci.com [fishersci.com]

- 9. 香豆素-3-羧酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 13. asianpubs.org [asianpubs.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Solved Please label the peaks in the IR spectrum of Ethyl 3- | Chegg.com [chegg.com]

- 16. researchgate.net [researchgate.net]

Ethyl 3-Coumarincarboxylate (CAS No. 1846-76-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-coumarincarboxylate, a prominent member of the coumarin (B35378) family, is a versatile scaffold in medicinal chemistry and a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, spectroscopic characterization, and its applications, with a focus on its potential as a bioactive agent. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and cytotoxic activities are presented to facilitate further research and development.

Physicochemical and Spectroscopic Data

Ethyl 3-coumarincarboxylate presents as a white to slightly yellow crystalline powder.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of Ethyl 3-Coumarincarboxylate

| Property | Value | Reference(s) |

| CAS Number | 1846-76-0 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀O₄ | [2][3][4] |

| Molecular Weight | 218.21 g/mol | [2][3][4] |

| Melting Point | 92-94 °C | [2] |

| Boiling Point | 278.88 °C (estimate) | [2] |

| Density | 1.1096 g/cm³ (estimate) | [2] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Solubility | Soluble in DMSO | [1] |

Spectroscopic analysis is crucial for the identification and characterization of Ethyl 3-coumarincarboxylate. The following tables summarize its key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.49 | s | 1H | H-4 |

| 7.36 - 7.02 | m | 3H | Aromatic-H |

| 4.42 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 163.58 | Ester C=O |

| 156.04 | Lactone C=O |

| 149.31 | C-8a |

| 146.86 | C-4 |

| 124.67 | Aromatic C-H |

| 120.52 | Aromatic C-H |

| 118.23 | Aromatic C-H |

| 117.83 | Aromatic C-H |

| 115.77 | C-4a |

| 61.1 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3090 | Aromatic C-H stretch |

| ~1748 | Ester C=O stretch |

| ~1729 | Lactone C=O stretch |

| ~1609 | C=C stretch (aromatic) |

| ~1245 | C-O stretch |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular Ion) |

| 173 | [M - OCH₂CH₃]⁺ |

| 145 | [M - CO₂CH₂CH₃]⁺ |

| 117 | [C₈H₅O]⁺ |

| 89 | [C₇H₅]⁺ |

Synthesis of Ethyl 3-Coumarincarboxylate

The most common and efficient method for the synthesis of Ethyl 3-coumarincarboxylate is the Knoevenagel condensation of salicylaldehyde (B1680747) with diethyl malonate.[5]

Experimental Protocol: Knoevenagel Condensation

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 3-coumarincarboxylate.

Materials:

-

Salicylaldehyde

-

Diethyl malonate

-

Absolute ethanol (B145695)

-

Glacial acetic acid

Procedure:

-

In a dry 5-mL reaction vial, combine 0.50 g of salicylaldehyde, 0.72 g of diethyl malonate, and 2.5 mL of absolute ethanol.

-

Add 0.05 mL of piperidine and 0.002 mL of glacial acetic acid to the mixture.

-

Add a boiling stone and equip the vial with a water-cooled condenser.

-

Heat the mixture to reflux for two hours.

-

After reflux, transfer the contents to a 25-mL Erlenmeyer flask.

-

Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 3-coumarincarboxylate.

Biological Activity and Potential Applications

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[6] Ethyl 3-coumarincarboxylate serves as a key intermediate in the synthesis of more complex, biologically active molecules.[7] Its inherent bioactivity is also a subject of ongoing research.

Antioxidant Activity

The antioxidant potential of coumarin derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

Ethyl 3-coumarincarboxylate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Ethyl 3-coumarincarboxylate in methanol.

-

Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound solution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

References

- 1. Answered: n the attached 1H NMR spectrum of ethyl-3- coumarincarboxylate, draw the structure on the spectrum and assign the various resonances (peaks) to the hydrogen… | bartleby [bartleby.com]

- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 4. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 5. Solved b) In the attached 1H NMR spectrum of | Chegg.com [chegg.com]

- 6. Solved HNMR of ethyl-3-coumarincarboxylate In the attached | Chegg.com [chegg.com]

- 7. benchchem.com [benchchem.com]

Molecular weight and formula of ethyl 3-coumarincarboxylate.

An In-depth Technical Guide to Ethyl 3-Coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-coumarincarboxylate, a significant member of the coumarin (B35378) family of compounds. Coumarins are a class of benzopyrones widely found in the plant kingdom and are of great interest in medicinal chemistry due to their diverse and potent biological activities.[1] Ethyl 3-coumarincarboxylate serves as a crucial scaffold and starting material for the synthesis of a wide array of biologically active molecules.[2][3][4] This document details its fundamental chemical properties, common synthetic routes with experimental protocols, and the pharmacological context of its derivatives.

Core Chemical and Physical Properties

The fundamental properties of ethyl 3-coumarincarboxylate are summarized below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | References |

| Chemical Formula | C₁₂H₁₀O₄ | [5][6][7][8] |

| Molecular Weight | 218.21 g/mol | [6][8][9] |

| 218.2054 g/mol | [5][7][10] | |

| CAS Number | 1846-76-0 | [5][7][8][10] |

| IUPAC Name | ethyl 2-oxo-2H-chromene-3-carboxylate | [8] |

| Synonyms | Coumarin-3-carboxylic acid ethyl ester, 3-Carbethoxycoumarin | [5][6][7][8][10] |

| Appearance | Solid | |

| Melting Point | 92-94 °C | |

| InChI Key | XKHPEMKBJGUYCM-UHFFFAOYSA-N | [5][7][9][10] |

| SMILES | CCOC(=O)C1=Cc2ccccc2OC1=O |

Synthesis of Ethyl 3-Coumarincarboxylate

The most common and established method for synthesizing ethyl 3-coumarincarboxylate is the Knoevenagel condensation.[3][11] This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on common laboratory practices for the synthesis of coumarin derivatives.[1]

Materials:

-

Salicylaldehyde (or a substituted salicylaldehyde)

-

Diethyl malonate

-

A basic catalyst (e.g., piperidine (B6355638), triethylamine)

-

Anhydrous ethanol (B145695) (as solvent)

Procedure:

-

To a round-bottom flask, add salicylaldehyde, a slight molar excess of diethyl malonate, and absolute ethanol.

-

Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or triethylamine) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and can take several hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude ethyl 3-coumarincarboxylate can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Below is a diagram illustrating the workflow for the synthesis and purification of ethyl 3-coumarincarboxylate.

References

- 1. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 2. ACG Publications - Ethyl coumarin-3-carboxylate: synthesis and chemical properties [acgpubs.org]

- 3. acgpubs.org [acgpubs.org]

- 4. [PDF] Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties | Semantic Scholar [semanticscholar.org]

- 5. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 8. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis routes of Ethyl 3-coumarincarboxylate [benchchem.com]

- 10. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-Coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-coumarincarboxylate. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the fields of organic chemistry, medicinal chemistry, and drug development, aiding in the structural elucidation and characterization of this and related coumarin (B35378) derivatives.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 3-coumarincarboxylate provides detailed information about the proton environments within the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-4 | 8.56 | s | - | 1H |

| H-5 | 7.69 - 7.63 | m | - | 1H |

| H-6 | 7.39 - 7.34 | m | - | 1H |

| H-7 | 7.69 - 7.63 | m | - | 1H |

| H-8 | 7.39 - 7.34 | m | - | 1H |

| -OCH₂CH₃ | 4.46 - 4.41 | q | 7.1 | 2H |

| -OCH₂CH₃ | 1.45 - 1.41 | t | 7.1 | 3H |

s = singlet, t = triplet, q = quartet, m = multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in ethyl 3-coumarincarboxylate. The assignments, also determined in CDCl₃, are presented in the following table.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (ester) | 163.1 |

| C=O (lactone) | 156.8 |

| C-8a | 155.2 |

| C-4 | 148.7 |

| C-7 | 134.4 |

| C-5 | 129.5 |

| C-6 | 124.9 |

| C-3 | 118.3 |

| C-4a | 117.9 |

| C-8 | 116.8 |

| -OCH₂CH₃ | 62.0 |

| -OCH₂CH₃ | 14.2 |

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of ethyl 3-coumarincarboxylate.

Sample Preparation

A solution of ethyl 3-coumarincarboxylate is prepared by dissolving approximately 10-20 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Spectroscopy: Standard pulse sequences are used for the acquisition of the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of ethyl 3-coumarincarboxylate.

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Ethyl 3-Coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of ethyl 3-coumarincarboxylate, a significant scaffold in medicinal chemistry. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis, designed to aid in the structural elucidation and quality control of this compound.

Introduction to the Infrared Spectroscopy of Ethyl 3-Coumarincarboxylate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in an IR spectrum, which serves as a unique molecular "fingerprint." For ethyl 3-coumarincarboxylate (also known as ethyl 2-oxo-2H-chromene-3-carboxylate), the IR spectrum reveals key structural features, including the lactone and ester carbonyl groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds of the ethyl group.

Quantitative Infrared Spectral Data

The infrared spectrum of ethyl 3-coumarincarboxylate, typically obtained from a solid sample dispersed in a potassium bromide (KBr) pellet, exhibits several characteristic absorption bands. The precise positions of these bands can provide valuable information for structural confirmation. The quantitative data, compiled from spectral databases and scientific literature, is summarized in Table 1.[1]

Table 1: Characteristic Infrared Absorption Bands of Ethyl 3-Coumarincarboxylate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3061 | Weak | C-H Stretch | Aromatic (C-H) |

| 2977 - 2916 | Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1767 | Strong | C=O Stretch | Lactone Carbonyl |

| ~1715 | Strong | C=O Stretch | Ester Carbonyl |

| 1609 | Medium | C=C Stretch | Aromatic Ring |

| ~1465 | Medium | C-H Bend | Aliphatic (CH₂) |

| ~1291 | Strong | C-O Stretch | Ester |

| ~1259 | Strong | C-O Stretch | Aryl Ether |

| ~1115 | Medium | C-O Stretch | Ester |

| ~1075 | Medium | C-O Stretch | Ester |

| ~762 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method

The following protocol details the steps for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of solid ethyl 3-coumarincarboxylate using the potassium bromide (KBr) pellet technique.[2][3][4][5]

3.1. Materials and Equipment

-

Ethyl 3-coumarincarboxylate (crystalline solid)

-

FTIR grade potassium bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[4][5]

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm diameter)

-

Hydraulic press capable of applying approximately 8-10 tons of pressure.[3][4]

-

FTIR spectrometer

3.2. Sample Preparation

-

Grinding: In a dry agate mortar, place approximately 1-2 mg of ethyl 3-coumarincarboxylate and about 200-250 mg of dry KBr.[3][4] The sample-to-KBr ratio should be roughly 1:100.[6]

-

Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing rather than vigorous grinding to avoid sample decomposition.

-

Loading the Die: Transfer the powdered mixture into the pellet die. Distribute the powder evenly on the bottom anvil of the die.

-

Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for several minutes.[3][4] This high pressure causes the KBr to become plastic and form a transparent or translucent disc that holds the sample.

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent, with no cracks or cloudiness.

3.3. Spectral Acquisition

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (water vapor and carbon dioxide). This will be subtracted from the sample spectrum.

-

Sample Spectrum: Place the KBr pellet containing the ethyl 3-coumarincarboxylate into the sample holder in the spectrometer.

-

Data Collection: Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Visualization of the Analytical Workflow

The logical progression from sample preparation to spectral interpretation is a critical aspect of reliable analysis. The following diagram, generated using the DOT language, illustrates this workflow.

References

- 1. Solved Please label the peaks in the IR spectrum of Ethyl 3- | Chegg.com [chegg.com]

- 2. shimadzu.com [shimadzu.com]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. azom.com [azom.com]

- 6. youtube.com [youtube.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Ethyl 3-Coumarincarboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric behavior of ethyl 3-coumarincarboxylate, a significant heterocyclic compound with applications in research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed examination of its fragmentation patterns, experimental protocols, and key mass spectral data to facilitate its identification and characterization.

Executive Summary

Ethyl 3-coumarincarboxylate (C₁₂H₁₀O₄, M.W. 218.21 g/mol ) is a derivative of coumarin (B35378), a bicyclic aromatic compound known for its diverse biological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation of such molecules. This guide presents the electron ionization (EI) mass spectral data of ethyl 3-coumarincarboxylate, detailing the fragmentation pathways and providing a representative experimental protocol for its analysis. All quantitative data are summarized for clarity, and logical relationships in the fragmentation process are visualized using diagrams.

Mass Spectral Data and Fragmentation Analysis

Under electron ionization, ethyl 3-coumarincarboxylate undergoes a series of characteristic fragmentation reactions. The molecular ion and key fragment ions observed in the mass spectrum are presented in Table 1.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 218 | [C₁₂H₁₀O₄]⁺• (Molecular Ion) | - |

| 173 | [C₁₀H₅O₃]⁺ | •OC₂H₅ (Ethoxy Radical) |

| 146 | [C₉H₆O₂]⁺• | C₂H₂O₂ (Ethyl Glyoxylate) |

| 145 | [C₉H₅O₂]⁺ | C₂H₃O₂ (•CH₂COOH) |

| 118 | [C₈H₆O]⁺• | CO (Carbon Monoxide) |

| 89 | [C₇H₅]⁺ | CO (Carbon Monoxide) |

Table 1: Key Fragment Ions of Ethyl 3-Coumarincarboxylate in EI-MS

The fragmentation of ethyl 3-coumarincarboxylate is initiated by the ionization of the molecule, typically by removing an electron to form the molecular ion at m/z 218. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species.

One of the primary fragmentation routes involves the cleavage of the ester group. The loss of an ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion results in the formation of a stable acylium ion at m/z 173.

Another significant fragmentation pathway is the McLafferty rearrangement, a characteristic reaction of esters containing γ-hydrogens. This rearrangement leads to the elimination of an ethylene (B1197577) molecule (C₂H₄, 28 Da) and the formation of an ion at m/z 190, although this is often a minor peak. A more dominant pathway related to the ester involves the loss of the entire ethyl formate (B1220265) group.

The coumarin core also dictates a characteristic fragmentation pattern. The sequential loss of carbon monoxide (CO, 28 Da) is a hallmark of the coumarin ring system. The ion at m/z 146, corresponding to the coumarin radical cation, can be formed through a rearrangement and elimination of the ethyl carboxylate side chain. This ion can then lose a molecule of carbon monoxide to yield the ion at m/z 118, which is proposed to be a benzofuran (B130515) radical cation. A further loss of CO from this ion can lead to the fragment at m/z 90, which can then lose a hydrogen atom to form the ion at m/z 89.

The proposed fragmentation pathway is illustrated in the following diagram:

Caption: Proposed fragmentation pathway of ethyl 3-coumarincarboxylate under electron ionization.

Experimental Protocol

The following is a representative experimental protocol for the analysis of ethyl 3-coumarincarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve 1 mg of ethyl 3-coumarincarboxylate in 1 mL of a suitable solvent such as methanol (B129727) or dichloromethane.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

The general workflow for this experimental procedure is depicted below:

Caption: General experimental workflow for the GC-MS analysis of ethyl 3-coumarincarboxylate.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of ethyl 3-coumarincarboxylate. The detailed fragmentation data and proposed pathways, along with the representative experimental protocol, serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, natural product chemistry, and drug development. The provided data and visualizations are intended to facilitate the unambiguous identification and structural characterization of this important coumarin derivative.

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Ethyl 3-Coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the synthesis of ethyl 3-coumarincarboxylate, a significant scaffold in medicinal chemistry and materials science. The document details the Knoevenagel condensation and the Perkin reaction, offering step-by-step mechanistic insights, detailed experimental protocols, and comparative quantitative data.

Introduction

Ethyl 3-coumarincarboxylate is a key intermediate in the synthesis of a wide array of more complex coumarin (B35378) derivatives. Coumarins are a class of benzopyrones widely recognized for their diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the synthesis mechanisms is crucial for optimizing reaction conditions, improving yields, and developing novel derivatives for drug discovery and other applications. This guide will focus on the two most prominent synthetic routes: the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation for Ethyl 3-Coumarincarboxylate Synthesis

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of ethyl 3-coumarincarboxylate. The reaction involves the condensation of salicylaldehyde (B1680747) with an active methylene (B1212753) compound, typically diethyl malonate, in the presence of a basic catalyst.

Reaction Mechanism

The mechanism of the Knoevenagel condensation for the formation of ethyl 3-coumarincarboxylate proceeds through several key steps:

-

Carbanion Formation: A weak base, commonly piperidine (B6355638), deprotonates the α-carbon of diethyl malonate, which is acidic due to the presence of two electron-withdrawing ester groups. This results in the formation of a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of salicylaldehyde, leading to the formation of an aldol-type addition intermediate.

-

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form a stable α,β-unsaturated compound.

-

Intramolecular Transesterification (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety then attacks one of the ester carbonyl groups in an intramolecular transesterification reaction. This cyclization step forms the stable six-membered lactone ring characteristic of coumarins, with the elimination of an ethanol (B145695) molecule, to yield the final product, ethyl 3-coumarincarboxylate.

Caption: Knoevenagel condensation mechanism for ethyl 3-coumarincarboxylate.

Experimental Protocol

A representative experimental protocol for the synthesis of ethyl 3-coumarincarboxylate via Knoevenagel condensation is as follows[1]:

Materials:

-

Salicylaldehyde (1.0 g, 8.2 mmol)

-

Diethyl malonate (1.5 g, 9.4 mmol)

-

Absolute Ethanol (5 mL)

-

Piperidine (0.1 mL)

-

Acetic acid (1 drop)

-

25 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Calcium chloride drying tube

Procedure:

-

To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), absolute ethanol (5 mL), piperidine (0.1 mL), and one drop of acetic acid.

-

Add a few boiling stones and attach a reflux condenser fitted with a calcium chloride drying tube.

-

Heat the reaction mixture under reflux using a heating mantle for 1 hour.

-

After 1 hour, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 3-coumarincarboxylate.

Caption: Experimental workflow for Knoevenagel synthesis.

Quantitative Data

The yield of ethyl 3-coumarincarboxylate is highly dependent on the catalyst and reaction conditions employed. The following table summarizes yields obtained with various catalysts.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 1 | ~85-95 | [1] |

| L-Proline | Ethanol | 80 | 18 | High | |

| Glycine | Ethanol | Reflux | 2.5 | 86-96 | |

| Molecular Sieves/Piperidine | Toluene | Reflux | 4-5 | ~90 | |

| Mg-Al Hydrotalcite | Toluene | 110 | 6 | 92 |

Spectroscopic Data for Ethyl 3-Coumarincarboxylate:

| Type | Solvent | Chemical Shift (δ ppm) |

| ¹H NMR | CDCl₃ | 8.49 (s, 1H), 7.58-7.25 (m, 4H), 4.40 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H) |

| ¹³C NMR | CDCl₃ | 163.5, 156.1, 148.9, 133.3, 129.2, 124.9, 118.3, 117.8, 116.6, 62.0, 14.3 |

Perkin Reaction for Coumarin-3-Carboxylic Acid and Subsequent Esterification

The Perkin reaction is a classical method for the synthesis of coumarins, which can be adapted to produce coumarin-3-carboxylic acid, a precursor to ethyl 3-coumarincarboxylate. This route typically involves the reaction of salicylaldehyde with an acid anhydride (B1165640) and its corresponding salt.

Reaction Mechanism

The Perkin reaction for the synthesis of coumarin-3-carboxylic acid involves the following steps:

-

Enolate Formation: Acetic anhydride reacts with sodium acetate (B1210297) to form an enolate.

-

Aldol-type Addition: The enolate attacks the carbonyl group of salicylaldehyde.

-

Acyl Transfer and Dehydration: An intramolecular acyl transfer occurs, followed by dehydration to form an intermediate.

-

Hydrolysis: The anhydride intermediate is hydrolyzed to yield coumarin-3-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified, typically using ethanol in the presence of an acid catalyst, to produce ethyl 3-coumarincarboxylate.

Caption: Perkin reaction mechanism for ethyl 3-coumarincarboxylate.

Experimental Protocol

Part A: Synthesis of Coumarin-3-carboxylic Acid

Materials:

-

Salicylaldehyde

-

Acetic anhydride

-

Sodium acetate

-

Reaction vessel suitable for high temperatures

Procedure:

-

Combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate in a reaction vessel.

-

Heat the mixture to approximately 180-200°C for several hours.

-

Cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude coumarin-3-carboxylic acid.

-

Collect the precipitate by filtration and purify by recrystallization.

Part B: Esterification to Ethyl 3-Coumarincarboxylate

Materials:

-

Coumarin-3-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve coumarin-3-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl 3-coumarincarboxylate.

-

Purify the product by column chromatography or recrystallization.

Caption: Experimental workflow for Perkin synthesis and esterification.

Comparison of Synthetic Routes

| Feature | Knoevenagel Condensation | Perkin Reaction |

| Reagents | Salicylaldehyde, diethyl malonate, base catalyst | Salicylaldehyde, acetic anhydride, sodium acetate |

| Reaction Conditions | Milder (reflux in ethanol) | Harsher (high temperatures, 180-200°C) |

| Number of Steps | Typically one-pot | Two distinct steps (synthesis of acid, then esterification) |

| Yield | Generally high | Can be variable, often lower than Knoevenagel |

| Atom Economy | Good | Lower due to the use of anhydride and subsequent hydrolysis |

| Scope | Versatile for various substituted salicylaldehydes | More limited in scope and can lead to side products |

Conclusion

Both the Knoevenagel condensation and the Perkin reaction are viable methods for the synthesis of ethyl 3-coumarincarboxylate. For laboratory-scale synthesis and the development of new derivatives, the Knoevenagel condensation is often preferred due to its milder reaction conditions, higher yields, and operational simplicity. The Perkin reaction, while historically significant, generally requires more forcing conditions and may be less efficient. A thorough understanding of these reaction mechanisms and experimental parameters is essential for researchers and professionals in the field of drug development and materials science to effectively synthesize and functionalize the coumarin scaffold for a multitude of applications.

References

An In-depth Technical Guide to Ethyl 2-oxo-2H-chromene-3-carboxylate

Introduction

Ethyl 3-coumarincarboxylate, systematically named ethyl 2-oxo-2H-chromene-3-carboxylate according to IUPAC nomenclature, is a prominent member of the coumarin (B35378) family of heterocyclic compounds.[1][2][3] Coumarins, both natural and synthetic, are renowned for their broad spectrum of biological and pharmacological activities, making them crucial scaffolds in medicinal chemistry and drug development.[2][4] This guide provides a comprehensive overview of ethyl 2-oxo-2H-chromene-3-carboxylate, focusing on its synthesis, chemical properties, biological significance, and experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-oxo-2H-chromene-3-carboxylate is presented below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-oxochromene-3-carboxylate | [3] |

| Synonyms | Ethyl 3-coumarincarboxylate, 3-Carbethoxycoumarin, Coumarin-3-carboxylic acid ethyl ester | [1][3][5] |

| Molecular Formula | C₁₂H₁₀O₄ | [1][6] |

| Molecular Weight | 218.21 g/mol | [1][6][7] |

| Melting Point | 90-95 °C | [4][6][7] |

| Appearance | White to almost white crystalline powder | |

| CAS Number | 1846-76-0 | [1][5] |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation of salicylaldehyde (B1680747) with diethyl malonate.[2][8] This reaction can be catalyzed by various bases, such as piperidine, or conducted under different conditions to optimize yield.[2][9]

General Synthesis Pathway

The synthesis involves the condensation of salicylaldehyde and diethyl malonate, typically catalyzed by a weak base like piperidine, leading to the formation of the coumarin ring system.

Detailed Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is adapted from established literature procedures.[4]

-

Apparatus Setup: A 250 mL round-bottom flask is charged with salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), 70 mL of toluene (B28343), 0.5 mL of piperidine, and one drop of glacial acetic acid.

-

Reaction: The flask is connected to a reflux condenser equipped with a Dean-Stark apparatus to remove water formed during the reaction.

-

Reflux: The reaction mixture is heated under reflux for approximately one hour. Water and ethanol (B145695) generated as byproducts are collected and periodically removed via the Dean-Stark trap.

-

Solvent Removal: After the reaction is complete, toluene is removed by simple distillation.

-

Precipitation and Isolation: The remaining residue is transferred to a beaker and cooled in an ice bath to induce precipitation.

-

Filtration and Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol. The expected yield of ethyl 2-oxo-2H-chromene-3-carboxylate is approximately 84%.[4]

Comparison of Synthetic Methods

Various methods have been developed for the synthesis of substituted ethyl 2-oxo-2H-chromene-3-carboxylates, with yields ranging from 25% to over 95%.[9] Greener synthesis approaches, such as using water as a solvent with choline (B1196258) chloride or solvent-free reactions with nanoparticle catalysts, have shown high efficiency.[9]

| Catalyst / Conditions | Solvent | Yield (%) | Reference |

| Piperidine | Toluene | 84 | [4] |

| Piperidine | Ethanol | Not specified, common | [8][9] |

| Choline Chloride | Water | 91-92 | [9] |

| MgFe₂O₄ Nanoparticles | Solvent-free | 88-93 | [9] |

| Yb(OTf)₃ | Solvent-free, Microwave | 93-98 (for acid form) | [9] |

Chemical Reactivity and Applications

Ethyl 2-oxo-2H-chromene-3-carboxylate serves as a versatile intermediate for the synthesis of a wide array of derivatives due to the reactivity of both its ester group and the coumarin nucleus.

Key Reaction Pathways

The ester group can undergo hydrolysis to form the corresponding carboxylic acid or react with amines and hydrazines to produce amides and hydrazides, respectively.[9][10][11] These derivatives are often precursors to more complex heterocyclic systems with potential biological activities.[11]

This reactivity makes it a key starting material in the synthesis of compounds for various applications, including pharmaceuticals and agrochemicals.[2][4] For instance, its derivatives have been explored as potential antibacterial and analgesic agents.[11]

Biological and Pharmacological Significance

Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) itself, along with its derivatives, exhibits a range of interesting biological activities.

Enzyme Inhibition: Phospholipase A₂ (sPLA₂)

EOCC has been identified as an irreversible inhibitor of secretory phospholipase A₂ (sPLA₂) from the venom of the Crotalus durissus ruruima snake.[12] This inhibition is crucial as sPLA₂ enzymes are involved in inflammatory processes.

-

Mechanism: EOCC forms a stable, covalent complex with the sPLA₂ enzyme, leading to a significant decrease in its catalytic activity (Vmax) and substrate affinity (Km).[12]

-

Quantitative Data: The IC₅₀ value for the inhibition of sPLA₂r by EOCC is 3.1 ± 0.06 nmol. Mass spectrometry confirmed the formation of a complex, increasing the enzyme's mass from 14,299.34 Da to 14,736.22 Da.[12]

Effects on sPLA₂-Induced Pathologies

| Biological Effect | sPLA₂r (Native) | sPLA₂r + EOCC | Reference |

| Platelet Aggregation | 91.54 ± 9.3% | 18.56 ± 6.5% | [12] |

| Edema Induction | Significantly reduced | Less than native and BPB-treated | [12] |

| Myotoxic Effect | Present | Decreased | [12] |

These findings underscore the potential of EOCC as a pharmacological agent against snake venom toxicity and other inflammatory conditions mediated by sPLA₂.[12]

Antibacterial Activity

While EOCC itself is primarily a synthetic precursor, its metal complexes and derivatives have been screened for antimicrobial properties. For example, lanthanum(III) and copper(II) complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have demonstrated antibacterial activity against pathogenic bacteria isolated from wound infections, with the lanthanum complex showing greater efficacy.[13]

Conclusion

Ethyl 2-oxo-2H-chromene-3-carboxylate is a molecule of significant interest in organic and medicinal chemistry. Its straightforward synthesis via Knoevenagel condensation, coupled with its versatile reactivity, makes it an invaluable building block for creating a diverse library of coumarin derivatives. Its demonstrated biological activity as an enzyme inhibitor, particularly against phospholipase A₂, highlights its potential as a lead compound in the development of new anti-inflammatory and antivenom agents. Further research into its derivatives continues to be a promising avenue for discovering novel therapeutic agents.

References

- 1. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]

- 5. ETHYL COUMARIN-3-CARBOXYLATE | 1846-76-0 [amp.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Effect of the synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, on activity of Crotalus durissus ruruima sPLA2 as well as on edema and platelet aggregation induced by this factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reactions of the Coumarin Ring in Ethyl 3-Coumarincarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving the coumarin (B35378) scaffold, with a specific focus on ethyl 3-coumarincarboxylate. This key intermediate is pivotal in the synthesis of a wide array of biologically active compounds. This document details the synthesis, fundamental reactions of the coumarin ring system, and transformations of its ester functional group, supported by experimental protocols and quantitative data.

Synthesis of Ethyl 3-Coumarincarboxylate

The most prevalent and efficient method for synthesizing ethyl 3-coumarincarboxylate is the Knoevenagel condensation .[1] This reaction typically involves the condensation of salicylaldehyde (B1680747) with diethyl malonate in the presence of a basic catalyst.[2]

Knoevenagel Condensation: Experimental Protocol

A common laboratory-scale synthesis is as follows:

Materials:

-

Salicylaldehyde

-

Diethyl malonate

-

Absolute ethanol (B145695)

-

Piperidine

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.22 g, 0.0100 mol) in warm absolute ethanol (20 mL).[3]

-

To this solution, add diethyl malonate (1.76 g, 0.011 mol) and five drops of piperidine.[3]

-

Heat the solution under reflux for 10 minutes.[3]

-

Allow the reaction mixture to cool to room temperature, during which the product should crystallize.[3]

-

If crystallization does not occur, add a drop of glacial acetic acid.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry.

Synthesis Yields